molecular formula C26H29NO4 B1251651 ancistrotanzanine B

ancistrotanzanine B

Cat. No.: B1251651
M. Wt: 419.5 g/mol
InChI Key: MIMNIDIHOQDTFD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancistrotanzanine B is an isoquinoline alkaloid that is (3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline substituted by a 4,5-dimethoxy-7-methylnaphthalen-1-yl group at position 5. It is isolated from the leaves of Ancistrocladus tanzaniensis and exhibits antiplasmodial, antileishmanial and antitrypanocidal activities. It has a role as a metabolite, an antileishmanial agent, an antiplasmodial drug and a trypanocidal drug. It is an aromatic ether, an isoquinoline alkaloid, a methoxynaphthalene, a member of methylnaphthalenes, a biaryl and a member of isoquinolines.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
Ancistrotanzanine B has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis, exhibiting potent inhibitory effects that suggest its potential as a lead compound for antileishmanial drug development .

2. Anticancer Activity
Research has shown that this compound exhibits anticancer properties through various mechanisms. For instance, it has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies indicated that this compound could induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

3. Inhibition of Squalene Synthase
A computational study revealed that this compound binds effectively to the active site of squalene synthase (LdSQS), an enzyme implicated in the biosynthesis of sterols in parasites. The binding affinity of this compound was measured at -9.83 kcal/mol, indicating strong potential as a squalene synthase inhibitor . This property may be exploited in developing treatments for diseases like leishmaniasis and Chagas disease.

Therapeutic Potential

1. Drug Development
The promising biological activities of this compound position it as a valuable candidate for drug development. Its ability to inhibit key enzymes involved in pathogen metabolism and cancer cell proliferation makes it a target for further pharmacological studies aimed at creating new therapeutic agents.

2. Mechanistic Studies
Investigations into the mechanisms of action of this compound are ongoing. Understanding how this compound interacts with cellular pathways can provide insights into its therapeutic applications and help optimize its efficacy and safety profiles.

Case Studies and Research Findings

Study Focus Findings
Ali et al., 2024Antimicrobial ActivityDemonstrated significant inhibition of Leishmania donovani growth with potential for drug development .
Computational Study, 2021Squalene Synthase InhibitionShowed high binding affinity to LdSQS, suggesting potential as an antileishmanial agent .
Cytotoxicity StudyCancer Cell LinesInduced apoptosis in human leukemia cells, indicating anticancer potential .

Properties

Molecular Formula

C26H29NO4

Molecular Weight

419.5 g/mol

IUPAC Name

(3S)-5-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline

InChI

InChI=1S/C26H29NO4/c1-14-10-18-17(8-9-20(28-4)26(18)21(11-14)29-5)25-19-12-15(2)27-16(3)24(19)22(30-6)13-23(25)31-7/h8-11,13,15H,12H2,1-7H3/t15-/m0/s1

InChI Key

MIMNIDIHOQDTFD-HNNXBMFYSA-N

Isomeric SMILES

C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C

Synonyms

ancistroealaine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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